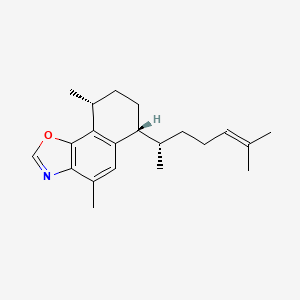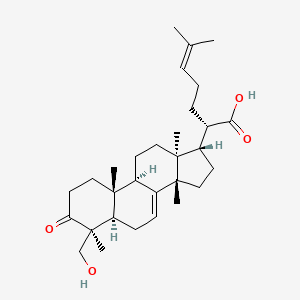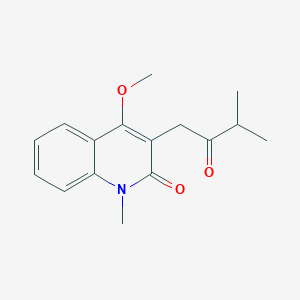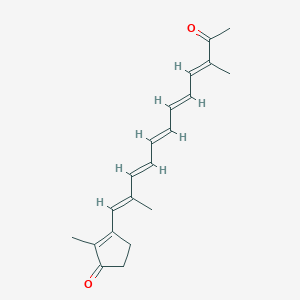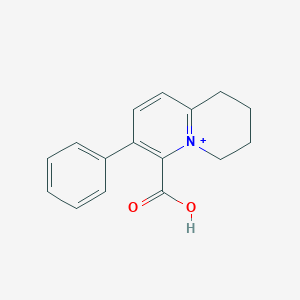![molecular formula C23H30O5 B1246808 (1R,2S,11R,13S)-6,8-dihydroxy-2,14,14-trimethyl-7-(3-methylbutanoyl)-3-oxatetracyclo[11.1.1.02,11.04,9]pentadeca-4,6,8-triene-5-carbaldehyde](/img/structure/B1246808.png)
(1R,2S,11R,13S)-6,8-dihydroxy-2,14,14-trimethyl-7-(3-methylbutanoyl)-3-oxatetracyclo[11.1.1.02,11.04,9]pentadeca-4,6,8-triene-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S,11R,13S)-6,8-dihydroxy-2,14,14-trimethyl-7-(3-methylbutanoyl)-3-oxatetracyclo[11.1.1.02,11.04,9]pentadeca-4,6,8-triene-5-carbaldehyde is a natural product found in Eucalyptus grandis with data available.
Aplicaciones Científicas De Investigación
Synthetic Approaches in Chemistry
- The compound has been studied in the context of synthetic approaches to phomactins, exploring stereochemical and reactivity issues during oxidation and reduction processes. This is pivotal in the synthesis of complex organic compounds (Burnell et al., 2018).
Asymmetric Synthesis of Long-Chain Polyols
- It is relevant in the asymmetric synthesis of long-chain polyols, highlighting innovative approaches to the synthesis of complex organic structures, which could be important in various chemical syntheses (Schwenter & Vogel, 2000).
Cross-Conjugated Trienes Synthesis
- The compound plays a role in the synthesis and dimerization of cross-conjugated trienes, an area critical for understanding complex reaction mechanisms and developing novel organic materials (Trahanovsky & Koeplinger, 1992).
Development of Bicyclic Dioxanones
- Studies include the development of bicyclic dioxanone derivatives, emphasizing the creation of new molecules with potential applications in various chemical industries (Herradón & Seebach, 1989).
Exploration in Diterpenoid Chemistry
- Research includes exploration in the field of diterpenoids, focusing on the products of dehydration and transformation processes, which are crucial for understanding and synthesizing diterpenoid compounds (Ungur et al., 1988; Barba et al., 1989; Vlad et al., 2004).
Polysaccharide Synthesis
- The compound is instrumental in the chemical synthesis of novel polysaccharides, a key area in materials science and biochemistry (Okada et al., 1983).
Development of Vitamin D3 Analogues
- It contributes to the practical synthesis of vitamin D3 analogues, highlighting its potential in pharmaceutical chemistry (Wu et al., 2001).
Applications in Photochemistry
- This compound is significant in the study of photochemistry of allenyl salicylaldehydes, which is crucial for understanding light-induced chemical reactions (Birbaum et al., 2008).
Synthesis of Pseudo-Sugars
- It is used in the synthesis of optically active pseudo-sugars, an important area in the development of synthetic sugar analogues for various applications (Tadano et al., 1987).
Photophysical Properties in Organic Chemistry
- Research includes the study of its photophysical properties, contributing to our understanding of light-matter interactions in organic molecules (Deore et al., 2015).
Propiedades
Nombre del producto |
(1R,2S,11R,13S)-6,8-dihydroxy-2,14,14-trimethyl-7-(3-methylbutanoyl)-3-oxatetracyclo[11.1.1.02,11.04,9]pentadeca-4,6,8-triene-5-carbaldehyde |
|---|---|
Fórmula molecular |
C23H30O5 |
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
(1R,2S,11R,13S)-6,8-dihydroxy-2,14,14-trimethyl-7-(3-methylbutanoyl)-3-oxatetracyclo[11.1.1.02,11.04,9]pentadeca-4,6,8-triene-5-carbaldehyde |
InChI |
InChI=1S/C23H30O5/c1-11(2)6-16(25)18-19(26)14-8-13-7-12-9-17(22(12,3)4)23(13,5)28-21(14)15(10-24)20(18)27/h10-13,17,26-27H,6-9H2,1-5H3/t12-,13+,17+,23-/m0/s1 |
Clave InChI |
XPIQRNXFCGGGHZ-UTNBYVNNSA-N |
SMILES isomérico |
CC(C)CC(=O)C1=C(C(=C2C(=C1O)C[C@H]3C[C@H]4C[C@@H]([C@]3(O2)C)C4(C)C)C=O)O |
SMILES canónico |
CC(C)CC(=O)C1=C(C(=C2C(=C1O)CC3CC4CC(C4(C)C)C3(O2)C)C=O)O |
Sinónimos |
euglobal G2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



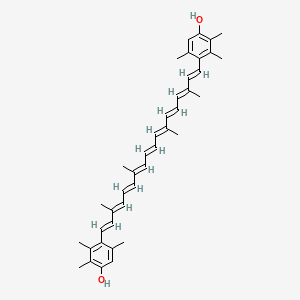
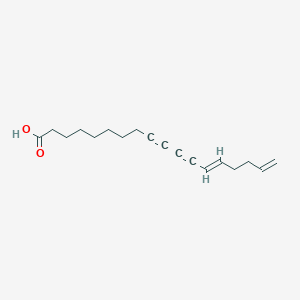
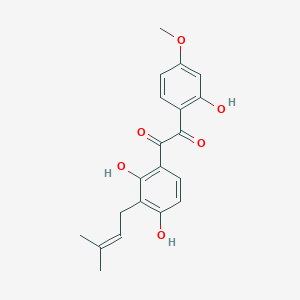
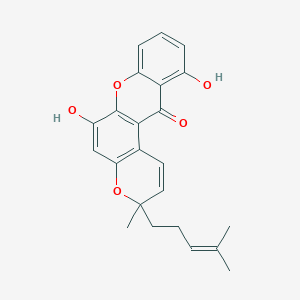
![N-(2-aminoethyl)-N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]isoquinoline-5-sulfonamide](/img/structure/B1246734.png)
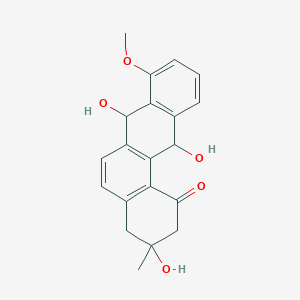

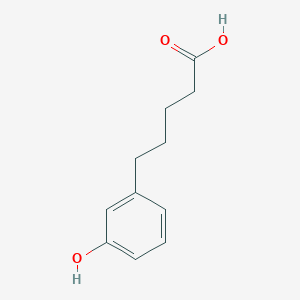
![1-[(2E,4E)-11-(3,4-methylenedioxyphenyl)-2,4-undecadienoyl]pyrrolidine](/img/structure/B1246741.png)
